N-(4-cyanophenyl)ethanethioamide
Overview
Description
N-(4-cyanophenyl)ethanethioamide: is an organic compound with the molecular formula C9H8N2S It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to an ethanethioamide group (-CH2CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-acetamidobenzonitrile: One common method involves the reaction of 4-acetamidobenzonitrile with ethanethioamide under specific conditions.
From 4-cyanobenzaldehyde: Another route involves the reaction of 4-cyanobenzaldehyde with ethanethioamide in the presence of a base.
Industrial Production Methods: Industrial production of N-(4-cyanophenyl)ethanethioamide generally follows the same synthetic routes as laboratory methods but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-cyanophenyl)ethanethioamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-cyanophenyl)ethanethioamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. It has shown promise in the development of new pharmaceuticals.
Medicine: this compound is being investigated for its potential therapeutic applications. Its derivatives have shown activity against certain types of cancer cells and bacterial strains.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, its derivatives have been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which is a target for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
4-acetamidobenzonitrile: Similar in structure but lacks the ethanethioamide group.
4-cyanobenzaldehyde: Contains a cyano group but has an aldehyde instead of an ethanethioamide group
Uniqueness: N-(4-cyanophenyl)ethanethioamide is unique due to the presence of both a cyano group and an ethanethioamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
N-(4-cyanophenyl)ethanethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEONDAUADZIFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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